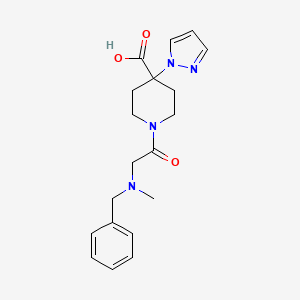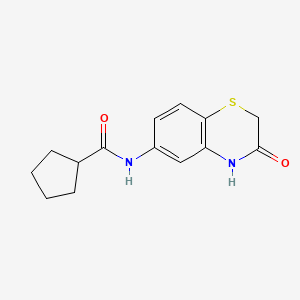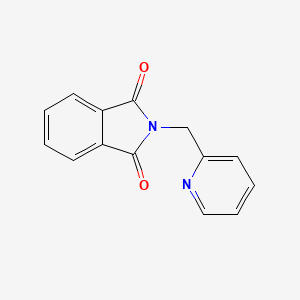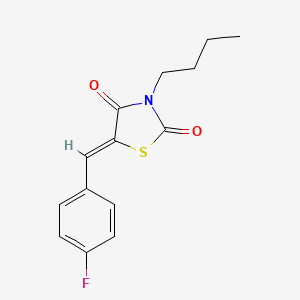![molecular formula C16H15N3O2 B5403990 N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide, also known as MP7PA, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MP7PA belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has also been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It also exhibits low toxicity towards normal cells. However, one of the limitations of using N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide. One potential direction is to investigate its potential as a neuroprotective agent and its efficacy in treating Alzheimer's disease. Another direction is to explore its potential as a treatment for drug-resistant cancers. Additionally, further studies are needed to understand the mechanism of action of N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide and to optimize its synthesis for improved efficacy.
Méthodes De Synthèse
Several methods have been reported for the synthesis of N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide, including the reaction of 2-aminopyridine with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 2-bromo-4-methoxyacetophenone with 2-aminopyrazole in the presence of a base, followed by the reaction with acetic anhydride.
Applications De Recherche Scientifique
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)18-14-7-6-12(10-16(14)21-2)15-5-3-4-13-8-9-17-19(13)15/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVGWZAYANRACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC3=CC=NN32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)


![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)


![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404007.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
